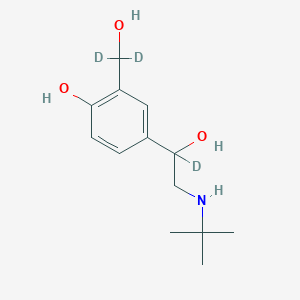

3-(3-乙酰氨基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of propanoic acid compounds has been explored in different contexts. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator, showing potential as a juvenile hormone mimic . Another study reported the efficient reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives . Additionally, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a more stable and lipophilic derivative of danshensu . A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were also synthesized, with a focus on creating potent and selective EP3 receptor antagonists . Lastly, the synthesis of a new ligand, 3-(3-acetylthioureido)propanoic acid (ATA), was achieved through the reaction of acetyl chloride, ammonium thiocyanate, and β-alanine, leading to the formation of metal complexes .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds have been confirmed and studied using various spectroscopic techniques. Fourier transform infra-red (FT-IR), nuclear magnetic resonance (1D-NMR, 2D-NMR), and electrospray ionization (ESI-MS) spectroscopy were employed to confirm the structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray single crystal diffraction analysis was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid . Computational methods, such as density functional theory (DFT), were utilized to calculate molecular geometry and vibrational frequencies, providing insights into the bioactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity and interactions of these compounds have been analyzed through various studies. Natural bond orbital (NBO) analysis was used to study intramolecular charge transfer and electron density delocalization . The binding interactions between ligands and receptors were investigated using Autodock software, which is significant for understanding the bioactivity of the compounds . The metabolic stability and biological evaluation of the synthesized analogs were also assessed, leading to the discovery of new analogs based on the structure of metabolites in human liver microsomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through elemental analyses, molar conductance, magnetic susceptibility, and spectroscopic methods such as FT-IR and UV-Vis spectra . The spectral characterization confirmed the formation of ligands and complexes, suggesting that the ligand behaves as a bidentate ion . The evaluation of parameters such as HOMO-LUMO energies helped describe global reactivity descriptors, which are crucial for explaining the bioactivity of the compounds . Additionally, the solubility and stability of these compounds in various phases were assessed using methods like the integral equation formalism polarization continuum model (IEF-PCM) .

科学研究应用

分析应用

对乙酰氨基酚的酸化结构,包括与3-(3-乙酰氨基苯基)丙酸相关的衍生物,已用于开发一种高度灵敏且特异性的竞争性间接酶联免疫吸附测定 (ciELISA)。该方法对于检测草药茶和酒中的对乙酰氨基酚非常重要。该研究证明了羰基位点在抗原抗体识别中的重要性,为制备对乙酰氨基酚识别抗体和建立快速检测方法提供了理论指导 (Pu et al., 2021)。

合成与化学稳定性

已探索了3-(3-乙酰氨基苯基)丙酸的衍生物2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸的合成和晶体结构。合成该化合物是为了提高丹参素(一种生物活性化合物)的化学稳定性和脂溶性,其结构和立体化学通过 X 射线单晶衍射分析确定 (Chen et al., 2016)。

抗衰老成分

3-(4-羟基苯基)丙酸酰胺,一种相关化合物,已用于制备护肤抗衰老成分。由于其生物学特性,它在预防皮肤皱纹方面显示出优异的功效,表明其在化妆品和皮肤病学产品中的潜在应用 (Wawrzyniak et al., 2016)。

合成中的脱芳构化策略

3-(3-炔基-4-羟基苯基)丙酸(一种类似化合物)的氧化脱芳构化导致了一种制备呋喃喹啉酮和天使素衍生物的新方法。该方法结合了级联过渡金属催化的环化/加成/芳构化/内酰胺化顺序,突出了其在有机合成和药物应用中的重要性 (Ye et al., 2012)。

作用机制

By inhibiting COX-2, “3-(3-Acetamidophenyl)propanoic acid” reduces the production of pro-inflammatory cytokines and prostaglandins, thereby exerting its anti-inflammatory effects. It also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.

安全和危害

“3-(3-Acetamidophenyl)propanoic acid” is a chemical compound that should be handled with care. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

属性

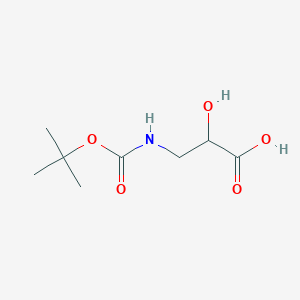

IUPAC Name |

3-(3-acetamidophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTIYWMPQVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

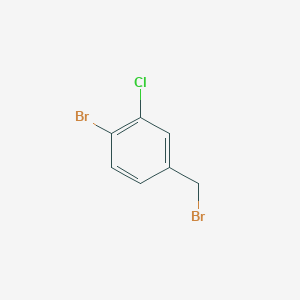

CC(=O)NC1=CC=CC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515136 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetamidophenyl)propanoic acid | |

CAS RN |

4080-83-5 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1282038.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)